5-(4-Methylphenyl)pent-3-enenitrile
Description
5-(4-Methylphenyl)pent-3-enenitrile is an α,β-unsaturated nitrile compound featuring a pent-3-enenitrile backbone substituted with a 4-methylphenyl group at the 5-position. This structure confers unique electronic and steric properties, making it relevant in organic synthesis, particularly in cycloaddition reactions, Michael additions, and as a precursor for pharmaceuticals or agrochemicals. Its conjugated system allows for reactivity at both the nitrile and alkene functionalities, with the methyl group influencing solubility and steric interactions .
Properties
CAS No. |
184697-15-2 |
|---|---|
Molecular Formula |
C12H13N |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
5-(4-methylphenyl)pent-3-enenitrile |
InChI |
InChI=1S/C12H13N/c1-11-6-8-12(9-7-11)5-3-2-4-10-13/h2-3,6-9H,4-5H2,1H3 |
InChI Key |
QOWWBYKGKBUDKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC=CCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)pent-3-enenitrile can be achieved through several methods. One common approach involves the reaction of 4-methylbenzyl chloride with pent-3-enenitrile in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
On an industrial scale, the production of 5-(4-Methylphenyl)pent-3-enenitrile may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reactions. The use of continuous flow reactors can also improve the scalability and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylphenyl)pent-3-enenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) can be employed.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
5-(4-Methylphenyl)pent-3-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)pent-3-enenitrile involves its interaction with various molecular targets. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, nitriles can be metabolized by nitrilase enzymes, leading to the formation of amides or carboxylic acids. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Physical Properties
The following table highlights key structural analogs and their differentiating features:
Key Observations :
- Electronic Effects : The 4-methylphenyl group in the target compound donates electrons via hyperconjugation, stabilizing the alkene and nitrile groups. In contrast, the 4-chlorophenylthio substituent in analogs (e.g., 2-((4-chlorophenyl)thio)-3-phenylpent-4-enenitrile) introduces electron-withdrawing effects, enhancing electrophilicity at the nitrile .
- Steric Effects : Dimethyl substitution at C3 (as in 2-((4-chlorophenyl)thio)-3,3-dimethylpent-4-enenitrile) significantly hinders alkene reactivity compared to the target compound’s less bulky 4-methylphenyl group .
Spectral and Crystallographic Data
While crystallographic data for the target compound are absent, SHELX software (widely used for small-molecule refinement) could theoretically resolve its structure, as demonstrated for related nitriles . For analogs like 2-((4-chlorophenyl)thio)-3,3-dimethylpent-4-enenitrile, $ ^1H $-NMR reveals distinct alkene proton signals (δ = 5.92 ppm, J = 17.2, 10.8 Hz), which would differ in the target compound due to altered substituent effects .
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